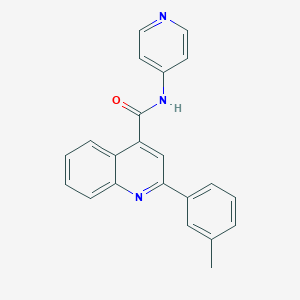

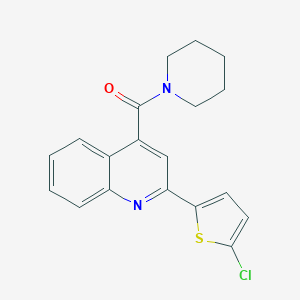

![molecular formula C14H17NO3 B442706 Methyl 2-[(cyclopentylcarbonyl)amino]benzoate CAS No. 544438-31-5](/img/structure/B442706.png)

Methyl 2-[(cyclopentylcarbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[cyclopentyl(oxo)methyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Applications De Recherche Scientifique

Chemical Reactivity and Compound Formation

- Reactivity in Base Environments: Methyl 2-[(cyclopentylcarbonyl)amino]benzoate demonstrates unique reactivity under basic conditions, where it cyclizes to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base's strength (Ukrainets et al., 2014).

Synthetic and Medicinal Chemistry

Efficient Reagent for Phthaloylation

It serves as an efficient and readily available reagent for N-phthaloylation in amino acids and peptides. This process is racemization-free and yields excellent results with various amino compounds (Casimir et al., 2002).

Potential in Treating Schizophrenia

While not directly related to this compound, studies on sodium benzoate, a related compound, show promising results in treating schizophrenia by enhancing NMDAR-mediated neurotransmission (Lane et al., 2013).

Botany and Plant Chemistry

- Role in Snapdragon Flower Scent: In botany, Methyl benzoate, a structurally related compound, contributes significantly to the scent of snapdragon flowers. It is synthesized and emitted by specific parts of the petals, showing a rhythmic emission pattern that aligns with pollinator activity (Dudareva et al., 2000).

Molecular Interactions and Hydrolysis

- Hydrolysis and Saponification Studies: Methyl benzoate compounds have been studied for their hydrolysis and saponification under varying conditions, demonstrating their reactivity and potential applications in chemical synthesis (Alemán et al., 1999).

Photophysical Behavior

- Behavior in Nanocavity Confinement: Research into the photophysical behavior of related methyl benzoate analogues shows changes in emission intensity and fluorescence lifetime upon encapsulation in nanocavities, indicating a potential role in drug photochemistry (Tormo et al., 2005).

Industrial Applications

- Synthesis Optimization for Industrial Applications: The process optimization for synthesizing related methyl benzoate compounds has been explored, demonstrating efficient improvement in yield and confirming their industrial relevance (Xu et al., 2018).

Crystal Engineering

- Use in Crystal Engineering: Methyl benzoate derivatives have been used to study phase transitions in crystal structures under high pressure, showcasing their utility in crystal engineering (Johnstone et al., 2010).

Cytotoxicity Studies

- Cytotoxicity Evaluation: Studies evaluating the cytotoxicity of methyl benzoate in vitro suggest its mild toxicity and relevance in considering safe limits for industrial and agricultural applications (Bunch et al., 2020).

Propriétés

Numéro CAS |

544438-31-5 |

|---|---|

Formule moléculaire |

C14H17NO3 |

Poids moléculaire |

247.29g/mol |

Nom IUPAC |

methyl 2-(cyclopentanecarbonylamino)benzoate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)11-8-4-5-9-12(11)15-13(16)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |

Clé InChI |

JGXRIRPMSWHGKN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CCCC2 |

SMILES canonique |

COC(=O)C1=CC=CC=C1NC(=O)C2CCCC2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-(4-chlorophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B442623.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B442634.png)

![ethyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442635.png)

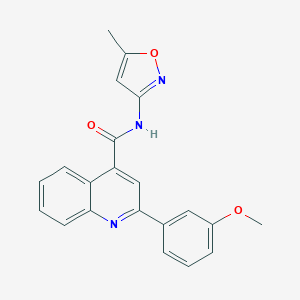

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B442636.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B442637.png)

![2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B442639.png)

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B442643.png)

![2-(4-Bromophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B442644.png)